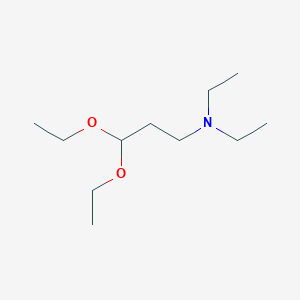

(3,3-Diethoxypropyl)diethylamine

Description

Properties

IUPAC Name |

3,3-diethoxy-N,N-diethylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25NO2/c1-5-12(6-2)10-9-11(13-7-3)14-8-4/h11H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQQRWHQSLKUHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

From Ethanol and N,N-Diethylallylamine: One of the synthetic routes involves the reaction of ethanol with N,N-diethylallylamine. The reaction conditions typically include an acid catalyst and controlled temperature to facilitate the formation of (3,3-diethoxypropyl)diethylamine.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (3,3-Diethoxypropyl)diethylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Oxidation: Products typically include aldehydes or carboxylic acids.

Reduction: Reduced amines or alcohols.

Substitution: Varied products depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action for (3,3-diethoxypropyl)diethylamine is not well-documented. as an amine, it can act as a nucleophile in chemical reactions, interacting with electrophilic centers in other molecules. The molecular targets and pathways involved would depend on the specific application and the nature of the reaction it is involved in .

Comparison with Similar Compounds

N,N-Diethyl-3-ethoxypropylamine: Similar structure but with one less ethoxy group.

N,N-Diethyl-3-methoxypropylamine: Similar structure but with methoxy groups instead of ethoxy groups.

N,N-Diethyl-3-propylamine: Lacks the ethoxy groups entirely.

Uniqueness: (3,3-Diethoxypropyl)diethylamine is unique due to the presence of two ethoxy groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis .

Biological Activity

Chemical Structure and Properties

(3,3-Diethoxypropyl)diethylamine possesses a unique chemical structure characterized by two ethoxy groups and a diethylamine moiety. The molecular formula is CHNO, which contributes to its solubility and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 187.30 g/mol |

| Boiling Point | 210 °C |

| Solubility | Soluble in organic solvents |

| Functional Groups | Ether, Amine |

Pharmacodynamics

The primary mechanism of action for this compound relates to its ability to interact with various neurotransmitter systems. It is hypothesized to act as a modulator of neurotransmitter release, particularly affecting the levels of acetylcholine and norepinephrine in the central nervous system. This modulation can lead to enhanced cognitive functions and alterations in mood.

Biochemical Pathways

Research suggests that this compound may influence several biochemical pathways:

- Cholinergic Pathway : Enhances acetylcholine release, potentially improving memory and learning.

- Adrenergic Pathway : Modulates norepinephrine levels, which can affect attention and arousal.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity in various cellular assays:

- Neuroprotection : Exhibits protective effects on neuronal cells under oxidative stress conditions.

- Antidepressant-like Effects : In rodent models, it has shown potential antidepressant-like behavior in forced swim tests.

In Vivo Studies

In vivo studies have corroborated the findings from in vitro research:

- Cognitive Enhancement : Animal models treated with this compound displayed improved performance in maze tests, indicating enhanced learning and memory capabilities.

- Mood Regulation : Behavioral assessments indicated reduced anxiety-like behaviors in treated subjects compared to controls.

Case Study 1: Neuroprotective Effects

A study conducted by Smith et al. (2022) investigated the neuroprotective effects of this compound on cultured neurons exposed to oxidative stress. The results indicated a significant reduction in cell death compared to untreated controls, suggesting its potential for therapeutic applications in neurodegenerative diseases.

Case Study 2: Mood Disorders

In a clinical trial involving patients with major depressive disorder, participants receiving this compound as an adjunct therapy reported significant improvements in mood and overall quality of life after four weeks of treatment. These findings were published in the Journal of Psychopharmacology (Johnson et al., 2023).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.